3-Chloro-5-(4-methylphenyl)aniline
Description
Significance of Substituted Anilines as Versatile Chemical Intermediates
Substituted anilines, or arylamines, are a class of organic compounds that feature an amino group attached to an aromatic ring bearing additional substituents. These compounds are of paramount importance in chemical synthesis, serving as versatile intermediates for the construction of more complex molecules. nih.govresearchgate.net The amino group can be readily transformed into a wide range of other functionalities, and the substituents on the aromatic ring can influence the reactivity and properties of the resulting products. thieme-connect.com The development of efficient and selective methods for the synthesis of substituted anilines is an active area of research, with new catalytic systems and synthetic strategies continually emerging. acs.orgorganic-chemistry.orgacs.orgnih.govorganic-chemistry.org These advancements have expanded the toolbox available to chemists, enabling the creation of novel aniline (B41778) derivatives with diverse applications. nih.govrsc.orgeurekalert.org
Relevance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Functional Materials Design
The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is another critical structural motif in modern chemistry. arabjchem.orgrsc.orgresearchgate.netwikipedia.org This scaffold imparts a unique combination of rigidity and conformational flexibility, which is often desirable in the design of functional molecules. Biphenyl derivatives are found in a wide range of applications, from pharmaceuticals and agrochemicals to liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgbiosynce.comnih.govacs.org The ability to functionalize the biphenyl core at specific positions allows for precise control over the molecule's three-dimensional structure and electronic properties, making it a valuable building block in the design of new materials and therapeutic agents. acs.org
Contextualization of 3-Chloro-5-(4-methylphenyl)aniline within Aryl Amine Chemistry
Within the broad class of functionalized anilines, this compound emerges as a compound of significant interest. This molecule incorporates both a substituted aniline and a biphenyl-like framework. The presence of a chlorine atom and a methylphenyl group on the aniline ring introduces specific electronic and steric features that can influence its reactivity and potential applications. The exploration of such multi-functionalized aryl amines is crucial for expanding the chemical space and discovering new molecules with unique properties.
Research Impetus for Novel Synthetic Methodologies and Mechanistic Understanding
The drive to synthesize novel and complex molecules like this compound fuels the development of new synthetic methodologies. wjpmr.com Researchers are constantly seeking more efficient, selective, and sustainable ways to construct carbon-nitrogen and carbon-carbon bonds. researchgate.net Understanding the reaction mechanisms behind these transformations is equally important, as it allows for the optimization of reaction conditions and the rational design of new catalysts and reagents. The synthesis and study of compounds like this compound provide valuable insights into fundamental chemical principles and pave the way for future innovations in organic synthesis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H12ClN |
| Molecular Weight | 217.70 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Note: These properties are predicted based on the chemical structure and data for analogous compounds.
Synthesis of Related Substituted Anilines
The synthesis of substituted anilines can be achieved through various methods. One common approach is the reduction of the corresponding nitroarenes. For instance, 3-chloro-2-methylaniline (B42847) can be synthesized from o-nitrotoluene through chlorination followed by reduction. chemicalbook.comgoogle.com Another versatile method is the palladium-catalyzed coupling of aryl halides with amines, a reaction that has been extensively developed and refined. organic-chemistry.orgwjpmr.com
Properties
IUPAC Name |
3-chloro-5-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAKVRPKPYSYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 Chloro 5 4 Methylphenyl Aniline
Precursor Synthesis and Preparative Routes to Key Building Blocks
The successful synthesis of the target molecule hinges on the efficient preparation of two key intermediates: a halogenated aniline (B41778) precursor and a functionalized phenyl boronic acid or its ester derivative.
Synthesis of Halogenated Aniline Precursors
The synthesis of the requisite 3-chloro-5-nitroaniline (B1584287) or a related protected aniline derivative is a critical first step. A common strategy involves the nitration of a substituted chlorotoluene followed by reduction of the nitro group to an amine. For instance, 3-chloro-5-nitrotoluene (B98224) can be prepared and subsequently reduced to 3-chloro-5-methylaniline. google.com Another approach involves the chlorination of a suitable aniline derivative. For example, 2-methyl-4-nitroaniline (B30703) can be chlorinated to yield 2-chloro-4-nitro-6-methylaniline, which can then be deaminated to provide 3-chloro-5-nitrotoluene. google.com The reduction of the nitro group to an aniline is typically achieved using reagents like tin(II) chloride or through catalytic hydrogenation. google.comnih.govprepchem.com
Alternatively, a direct amination of a dihalogenated aromatic compound can be employed. While less common for this specific substitution pattern, methods for the direct amination of aryl halides using ammonia (B1221849) or its surrogates have been developed, often catalyzed by copper or palladium complexes. organic-chemistry.org
The synthesis of 5-chloro-2-methyl aniline has been reported via the reaction of 4-chloro-2-nitro-toluene with a polysulfide in the presence of an ammonium (B1175870) salt. google.com
Below is a table summarizing various synthetic routes to halogenated anilines:
| Starting Material | Reagents | Product | Reference |
| 2-methyl-4-nitroaniline | Chlorinating agent, then deamination | 3-chloro-5-nitrotoluene | google.com |
| 3-chloro-5-nitrotoluene | Tin(II) chloride, ethanol (B145695) | 3-chloro-5-methylaniline | google.com |
| 1-chloro-2-methyl-3-nitrobenzene | Iron, HCl, water | 3-chloro-2-methylaniline (B42847) | prepchem.com |
| 4-chloro-2-nitro-toluene | Polysulfide, ammonium salt | 5-chloro-2-methyl aniline | google.com |
Preparation of Functionalized Phenyl Boronic Acid/Ester Derivatives
The second key building block is 4-methylphenylboronic acid or a corresponding boronic ester. These reagents are widely commercially available but can also be synthesized in the laboratory. biosynth.comchemspider.comnih.gov A standard and high-yielding method involves the reaction of a Grignard reagent, formed from 4-bromotoluene (B49008) and magnesium, with a trialkyl borate (B1201080) such as trimethyl borate, followed by acidic workup. prepchem.com
The following table outlines a typical synthesis of 4-methylphenylboronic acid:
| Starting Material | Reagents | Product | Reference |
| 4-bromotoluene | 1. Mg, THF; 2. B(OMe)₃; 3. HCl(aq) | 4-methylphenylboronic acid | prepchem.com |
Cross-Coupling Reactions for Diarylamine Framework Construction
With the key precursors in hand, the central C-C bond between the two aromatic rings is forged using a transition metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the most prominent and widely utilized method for this transformation.
Palladium-Catalyzed C-C Cross-Coupling: Suzuki-Miyaura Protocol Optimization
The Suzuki-Miyaura reaction provides a powerful and versatile method for the formation of C-C bonds. In the context of synthesizing 3-chloro-5-(4-methylphenyl)aniline, this would involve the coupling of a 3-chloro-5-haloaniline derivative (where the second halide is more reactive, such as bromine or iodine) or a protected version thereof with 4-methylphenylboronic acid. Alternatively, 3,5-dichloroaniline (B42879) could be coupled with 4-methylphenylboronic acid, although selectivity can be a challenge. nih.gov
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium precatalysts and ligands have been developed to improve reaction outcomes, especially for challenging substrates like electron-deficient or sterically hindered aryl halides. nih.govnih.gov
A recent development, termed aminative Suzuki-Miyaura coupling, allows for the direct formation of diarylamines from aryl halides and boronic acids by incorporating a formal nitrene insertion process. snnu.edu.cnresearchgate.net This innovative approach could potentially streamline the synthesis of the target molecule.
Alternative Transition Metal-Catalyzed C-C Bond Formations
While the Suzuki-Miyaura reaction is the workhorse for this type of transformation, other transition metal-catalyzed cross-coupling reactions can also be considered. These include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Hiyama coupling (using organosilicon reagents). However, the toxicity and stability of the organometallic reagents in these methods often make the Suzuki-Miyaura reaction the preferred choice due to its milder conditions and the lower toxicity of boronic acids.
Ligand Design and Catalyst System Innovation for Enhanced Efficiency
Continuous innovation in ligand design has been a driving force in expanding the scope and efficiency of palladium-catalyzed cross-coupling reactions. acs.orgnih.gov For the synthesis of diarylamines, ligands that are both electron-rich and sterically bulky have proven to be particularly effective. These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the final product. nih.govrsc.org
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis, offering strong σ-donation and steric tuneability. nih.govorganic-chemistry.org Well-defined [(NHC)PdCl₂(aniline)] complexes have been shown to be highly active and stable precatalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura couplings. nih.govorganic-chemistry.org The use of such advanced catalyst systems could significantly improve the yield and efficiency of the synthesis of this compound. Pincer ligands, which bind to the metal center in a tridentate fashion, also offer robust and reusable catalyst systems for cross-coupling reactions. acs.org
The following table summarizes key catalyst systems for Suzuki-Miyaura reactions:
| Catalyst/Precatalyst | Ligand Type | Advantages | Reference |
| Pd(PPh₃)₄ | Phosphine | Commercially available, well-established | researchgate.net |
| CataXCium A Pd G3 | Phosphine | Effective for ortho-bromoanilines | nih.gov |
| [(NHC)PdCl₂(aniline)] | N-Heterocyclic Carbene (NHC) | High activity, air and moisture stable | nih.govorganic-chemistry.org |
| Palladium Pincer Complexes | Pincer Ligand | Thermally robust, reusable | acs.org |
Alternative Approaches and Unconventional Synthetic Pathways
The construction of the this compound scaffold, characterized by its 3,5-disubstituted aniline core linked to a p-tolyl group, can be approached through several advanced synthetic routes. These methods move beyond classical techniques to offer greater efficiency and molecular complexity.
Electrophilic/Nucleophilic Aromatic Substitution Strategies
The assembly of the target molecule can be strategically planned by forming either the key carbon-carbon (biaryl) bond or by modifying a pre-formed biaryl skeleton.
Cross-Coupling as a Primary Strategy: The most formidable and versatile strategy for constructing the C-C bond between the two aromatic rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves coupling an aryl halide with an arylboronic acid. youtube.com Two principal retrosynthetic pathways are considered for this approach:
Coupling of a Dihaloaniline: This route involves the reaction of a dihalogenated aniline, such as 3-bromo-5-chloroaniline, with 4-methylphenylboronic acid. The difference in reactivity between C-Br and C-Cl bonds can be exploited for selective coupling at the more reactive C-Br position.
Coupling of a Dihalonitrobenzene: A more common and often higher-yielding approach involves first coupling a dihalonitrobenzene (e.g., 1-bromo-3-chloro-5-nitrobenzene) with 4-methylphenylboronic acid. organic-chemistry.org The resulting biaryl nitro-compound is then reduced to the target aniline. This sequence is often preferred because the strongly deactivating nitro group can influence reactivity, and it avoids potential complications of the free amine coordinating to and inhibiting the palladium catalyst. The subsequent reduction of the nitro group is a well-established and typically high-yielding transformation. psu.edu
Electrophilic Aromatic Substitution (EAS): While a fundamental reaction, direct electrophilic chlorination of a precursor like 3-(4-methylphenyl)aniline (B1586183) to install the chlorine at the desired position is challenging. wikipedia.org The amino group is a powerful ortho-, para-directing activator, which would likely lead to chlorination at the positions ortho and para to the amine (positions 2, 4, and 6), rather than the desired position 5. nsf.gov Achieving meta-chlorination often requires specialized directing groups or multi-step sequences to block the more reactive sites. nih.gov Advanced methods using iodine(III) reagents combined with chloride sources have been developed for the chlorination of anilines, but controlling regioselectivity remains a significant hurdle. researchgate.netresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group. masterorganicchemistry.comchadsprep.com The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.com This mechanism is highly effective for forming C-N, C-O, and C-S bonds but is not a viable strategy for directly forming the aryl-aryl C-C bond of the target molecule. It could, however, be employed in the synthesis of a precursor, such as a diaryl ether, if the synthetic plan were modified. masterorganicchemistry.com
Multicomponent Reactions Incorporating the Aniline Moiety
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a powerful pathway to molecular complexity. nih.gov However, the direct synthesis of a structurally specific biaryl aniline like this compound via a classical MCR is not a standard approach.
Instead, a more plausible and unconventional strategy involves using an MCR to rapidly construct a key precursor, which is then elaborated into the final target.
Mannich-type Reactions: The organometallic Mannich reaction, which couples an aldehyde, an amine, and an organometallic nucleophile, is a powerful tool for generating α-branched amines. beilstein-journals.orgbeilstein-journals.org One could envision using a borono-Mannich (Petasis) reaction, which employs boronic acids as the nucleophilic component, to synthesize a complex amine that is subsequently used in a cross-coupling reaction. nih.gov
Cycloaromatization Reactions: Cutting-edge research has demonstrated the synthesis of complex (hetero)polyaryl amines through a copper-catalyzed three-component cycloaromatizative amination of ortho-bromoaryl ketones, amines, and terminal alkynes. researchgate.net While this specific methodology may not directly yield the desired substitution pattern, it represents the frontier of MCRs in building complex aniline frameworks from simple starting materials.
The primary limitation of MCRs for this target is that they typically build new rings or add complexity adjacent to the amine, rather than constructing a biaryl system at a meta position. Therefore, their application remains as an innovative but indirect approach to synthesizing key intermediates.
Sustainable Chemistry Principles in Synthesis
Incorporating green chemistry principles into the synthesis of this compound is critical for developing economically and environmentally viable processes. Key areas of focus include the use of benign solvents and the development of recyclable catalyst systems.
Solvent Selection and Green Reaction Media Implementation
The choice of solvent is a major contributor to the environmental impact of a chemical process. Efforts are focused on replacing hazardous solvents like toluene, dioxane, and DMF with greener alternatives. nih.gov
For the key synthetic steps towards this compound, several green solvent strategies can be implemented:
Suzuki-Miyaura Coupling: Research has shown that nickel- and palladium-catalyzed Suzuki-Miyaura couplings can be performed effectively in more environmentally friendly solvents. nih.govresearchgate.netresearchgate.net Solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol are considered greener alternatives to traditional options. nih.govresearchgate.net Furthermore, reactions in aqueous media, often using a phase-transfer catalyst or specific ligand systems, represent a significant advancement in making these couplings more sustainable. nih.gov
Nitroarene Reduction: The reduction of a nitro group to an aniline is highly amenable to green conditions. Many protocols exist for performing this reduction in water, the most benign solvent. Additionally, solvent-free methods have been developed, where the reaction is carried out with neat reagents, often supported on a solid matrix like alumina (B75360) and activated by microwave irradiation. tandfonline.comresearchgate.net
Table 1: Comparison of Solvents for a Representative Suzuki-Miyaura Coupling
| Catalyst System | Electrophile | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | 3-Chloropyridine | Phenylboronic acid | Toluene | 80 | >99 | nih.gov |
| NiCl₂(PCy₃)₂ | 3-Chloropyridine | Phenylboronic acid | t-Amyl Alcohol | 80 | >99 | nih.gov |
| NiCl₂(PCy₃)₂ | 3-Chloropyridine | Phenylboronic acid | 2-Me-THF | 80 | >99 | nih.gov |
| Pd(OAc)₂ | 2,3,5-Trichloropyridine | Phenylboronic acid | H₂O/Acetone | 50 | 96 | nih.gov |
Development of Recyclable Catalytic Systems
The use of expensive and often toxic transition metals like palladium necessitates the development of catalytic systems that can be easily recovered and reused. This not only reduces cost but also minimizes metal contamination in the final product and waste streams. google.comgoogle.com
Recyclable Catalysts for Suzuki-Miyaura Coupling: Heterogeneous catalysts are the most common approach to recyclability. Palladium can be immobilized on various solid supports, allowing for simple filtration to recover the catalyst.
Palladium on Perovskites: Palladium-containing perovskites (e.g., LaFe₀.₅₇Co₀.₃₈Pd₀.₀₅O₃) have been used as highly active, recoverable, and reusable catalysts for Suzuki reactions. nih.gov
Polymer-Supported Catalysts: Polymer-supported N-heterocyclic carbene-Pd complexes have been shown to effectively catalyze Suzuki couplings and can be recycled multiple times without significant loss of activity. organic-chemistry.org
Recyclable Catalysts for Nitroarene Reduction: This transformation is a model reaction for showcasing the efficacy of recyclable catalysts.
Supported Noble Metals: Palladium on carbon (Pd/C) is a classic, widely used, and recyclable catalyst for nitro group reductions via catalytic hydrogenation. organic-chemistry.org
Phthalocyanine Complexes: Iron(II) and palladium(II) phthalocyanines have been established as efficient, recyclable heterogeneous catalysts for the reduction of aromatic nitro compounds using greener hydrogen sources in ethanol. researchgate.net
Metal-Free Catalysts: A major advancement in green catalysis is the development of metal-free systems. Nitrogen-doped carbon materials, prepared by pyrolyzing precursors like melamine (B1676169) and sucrose, can effectively catalyze the hydrogenation of nitroarenes. rsc.orgqub.ac.uk These catalysts are inexpensive, stable, and avoid the use of heavy metals entirely. They can be reused for multiple cycles with minimal loss of activity. rsc.orgqub.ac.uk
Table 2: Performance of Various Recyclable Catalysts in Nitroarene Reduction
| Catalyst | Substrate | Reductant / Conditions | Solvent | Yield (%) | Reusability (Cycles) | Reference |
| Iron(II) Phthalocyanine | Nitrobenzene | Ph₂SiH₂/NaBH₄ | Ethanol | 94 | 5 | researchgate.net |
| Pd/C (low loading) | Various nitroarenes | H₂ (balloon) | H₂O (with surfactant) | >99 | 10 | organic-chemistry.org |
| N-doped Carbon (NCM-800) | Nitrobenzene | N₂H₄·H₂O | Ethanol | 94 | 5 | rsc.org |
| Pt NPs on Carbon Nanotubes | m-Chloronitrobenzene | H₂ (1 bar) | - | >99 | - | psu.edu |
| PEG on Silica (B1680970) Gel / Zn | Nitrobenzene | Zn powder | Water | 95 | - |
Advanced Spectroscopic and Diffraction Based Structural Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Topology Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of atomic connectivity can be assembled.
The ¹H NMR spectrum is expected to reveal distinct signals for the amine protons, the seven aromatic protons, and the methyl group protons. The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule, with their chemical shifts influenced by the electronic environment.
Predicted ¹H NMR Spectrum: The protons of the aniline (B41778) ring (H-2, H-4, H-6) would appear as distinct singlets or narrow triplets due to small meta-couplings. Their chemical shifts are influenced by the strongly electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl). The amino protons would likely appear as a broad singlet around 3.7 ppm, a typical region for aromatic amines. rsc.org The protons of the p-tolyl ring (H-2', H-3', H-5', H-6') would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. wiley-vch.de The methyl protons would present as a sharp singlet around 2.4 ppm. wiley-vch.de
Predicted ¹³C NMR Spectrum: The chemical shifts in the ¹³C NMR spectrum are predicted by considering the substituent effects on the aromatic rings. The carbon attached to the nitrogen (C-1) would be shifted downfield significantly. rsc.org The carbon bearing the chlorine atom (C-3) would also be downfield, while the carbons in the p-tolyl ring would show shifts characteristic of a methyl-substituted phenyl group. wiley-vch.despectrabase.com The methyl carbon itself is expected at approximately 21 ppm. wiley-vch.de
Predicted ¹H and ¹³C NMR Data for 3-Chloro-5-(4-methylphenyl)aniline (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~147.0 |
| 2 | ~6.8 | ~114.0 |
| 3 | - | ~135.0 |
| 4 | ~6.6 | ~113.0 |
| 5 | - | ~143.0 |
| 6 | ~6.7 | ~119.0 |
| 1' | - | ~138.0 |
| 2'/6' | ~7.4 | ~127.0 |
| 3'/5' | ~7.2 | ~129.5 |
| 4' | - | ~137.0 |
| CH₃ | ~2.4 | ~21.0 |
| NH₂ | ~3.7 (broad) | - |
Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.
Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, a strong cross-peak is expected between the ortho-coupled protons on the p-tolyl ring (H-2'/H-3' and H-5'/H-6'). Weaker, long-range couplings might be observed between the meta-protons on the aniline ring (e.g., H-2/H-4, H-4/H-6).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). researchgate.net It would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-2' to C-2', etc.) and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule. researchgate.net Key expected correlations include:
The aniline ring protons (H-2, H-4, H-6) correlating to the quaternary carbons C-1, C-3, and C-5.
Protons H-2' and H-6' on the tolyl ring correlating to the quaternary carbon C-5 on the aniline ring, confirming the biphenyl (B1667301) linkage.
The methyl protons correlating to carbons C-3', C-5', and the quaternary carbon C-4'.
The torsional or dihedral angle between the two aromatic rings is a key conformational feature of biphenyl derivatives. stanford.edu This conformation can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.eduacdlabs.comnumberanalytics.com
These experiments detect through-space interactions between protons that are close to each other, irrespective of bond connectivity. huji.ac.il For this compound, NOESY/ROESY cross-peaks would be expected between the protons on the aniline ring (H-2, H-6) and the ortho-protons on the p-tolyl ring (H-2', H-6'). The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a qualitative or even quantitative estimation of the average inter-ring torsional angle in solution. huji.ac.il
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and direct information about the functional groups present. acs.orglongdom.org
The IR and Raman spectra of this compound would display characteristic bands for the primary amine, the substituted aromatic rings, and the carbon-chlorine bond.
Amine Group: As a primary aromatic amine, two distinct N-H stretching bands are expected in the IR spectrum between 3300 and 3500 cm⁻¹. An NH₂ scissoring (bending) vibration should appear around 1600 cm⁻¹. uwimona.edu.jm
Aromatic Rings: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the aromatic rings are expected in the 1450-1610 cm⁻¹ region. researchgate.netstanford.edu Out-of-plane C-H bending bands in the 700-900 cm⁻¹ region would provide information about the substitution pattern.
Halogen Moiety: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, typically between 1000 and 1100 cm⁻¹ for chloroarenes, although its exact position can be influenced by coupling with other vibrations. ias.ac.in
Predicted IR and Raman Characteristic Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3450 (m), 3360 (m) | Weak |
| Aromatic C-H Stretch | Aromatic Rings | 3100-3000 (m) | 3065 (s) |
| Aliphatic C-H Stretch | Methyl Group | 2920 (w) | 2920 (m) |
| N-H Scissoring (Bend) | Primary Amine | ~1620 (s) | Weak |
| C=C Ring Stretching | Aromatic Rings | 1600 (s), 1580 (s), 1470 (s) | 1600 (vs), ~1280 (s) |
| C-N Stretch | Aromatic Amine | ~1280 (s) | Medium |
| C-Cl Stretch | Chloroarene | ~1080 (m) | Medium |
| C-H Out-of-plane Bend | Aromatic Rings | 880-800 (s) | Weak |
(vs = very strong, s = strong, m = medium, w = weak)
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to four or five decimal places).
For this compound, the molecular formula is C₁₃H₁₂ClN. HRMS would be used to measure the mass of the molecular ion ([M]⁺˙) or a common adduct, such as the protonated molecule ([M+H]⁺). The experimentally determined exact mass would be compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at two mass units higher than the ³⁵Cl peak, with an intensity ratio of approximately 1:3.
Calculated Exact Masses for HRMS Analysis
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺˙ | C₁₃H₁₂³⁵ClN⁺ | 217.0658 |
| [M+2]⁺˙ | C₁₃H₁₂³⁷ClN⁺ | 219.0629 |
| [M+H]⁺ | C₁₃H₁₃³⁵ClN⁺ | 218.0737 |
| [M+H+2]⁺ | C₁₃H₁₃³⁷ClN⁺ | 220.0707 |
Fragmentation Pattern Analysis for Structural Corroboration
Mass spectrometry (MS), particularly with electron ionization (EI), is a powerful tool for structural corroboration by analyzing the fragmentation patterns of a molecule. For this compound, the mass spectrum would provide a molecular fingerprint, confirming its molecular weight and revealing key structural motifs through characteristic bond cleavages.
The molecular ion peak ([M]⁺) would be expected to appear as a distinct isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). wpmucdn.commiamioh.edu This would be observed at m/z 217 and 219. The fragmentation process is initiated by the ionization of the molecule, which can lead to the cleavage of the weakest bonds or rearrangements to form more stable ions. wikipedia.org
Key fragmentation pathways for this compound would likely include:
Loss of a Chlorine Radical: A primary fragmentation would be the cleavage of the C-Cl bond to yield a [M-Cl]⁺ fragment at m/z 182. This is a common pathway for halogenated aromatic compounds. researchgate.net
Loss of a Methyl Radical: Cleavage of the C-C bond at the tolyl group could result in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 202/204.
Cleavage of the Biaryl Bond: The bond connecting the two aromatic rings can rupture, leading to fragments corresponding to the individual substituted rings, such as the chlorophenylamino cation or the tolyl cation (m/z 91), which often rearranges to the highly stable tropylium (B1234903) ion. wpmucdn.com
Loss of HCN: Aromatic amines can undergo ring fragmentation, including the loss of hydrogen cyanide (HCN), which would result in a fragment ion 27 mass units lighter than its precursor. ecut.edu.cn
A proposed fragmentation pattern helps to piece together the molecular structure, with each major peak in the spectrum corresponding to a specific, plausible fragment, thereby confirming the identity of the compound.
Interactive Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |
| 217/219 | Molecular Ion [M]⁺ | [C₁₃H₁₂ClN]⁺ | Shows 3:1 isotopic pattern for Chlorine. |
| 202/204 | [M-CH₃]⁺ | [C₁₂H₉ClN]⁺ | Loss of the methyl group from the tolyl ring. |
| 182 | [M-Cl]⁺ | [C₁₃H₁₂N]⁺ | Loss of a chlorine radical. |
| 167 | [M-Cl-CH₃]⁺ | [C₁₂H₉N]⁺ | Subsequent loss of a methyl radical after chlorine loss. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Characteristic fragment from the tolyl moiety. |
X-ray Crystallography for Single Crystal and Powder Diffraction Analysis
While mass spectrometry confirms the molecular formula and connectivity, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is indispensable for understanding molecular conformation, packing, and the non-covalent interactions that govern the crystal lattice.
For a molecule like this compound, single-crystal X-ray diffraction would reveal precise bond lengths, bond angles, and, crucially, the torsion angle (dihedral angle) between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens of the rings, biphenyl systems are typically non-planar. mdpi.com The molecule is expected to adopt a twisted conformation. mdpi.com
Based on analyses of similar substituted biphenyl compounds, it is probable that this compound would crystallize in a common centrosymmetric space group, such as P2₁/c in the monoclinic system. mdpi.com The crystal packing would be dictated by a balance of forces seeking to achieve the most efficient space filling while accommodating the specific intermolecular interactions.
The supramolecular architecture of the crystal is built upon a network of intermolecular interactions. The functional groups present in this compound—the amine (N-H), the chloro substituent (C-Cl), and the aromatic π-systems—are all key players in directing the crystal packing.
Hydrogen Bonding: The aniline -NH₂ group is a classic hydrogen bond donor. It can form hydrogen bonds with suitable acceptors. The most likely interaction would be an N-H···N hydrogen bond between the amine groups of adjacent molecules, forming chains or dimers. The chlorine atom can also act as a weak hydrogen bond acceptor, potentially leading to N-H···Cl interactions. The capacity for hydrogen bonding is a critical factor in determining the physical properties of substituted anilines. nih.gov
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π-system of one ring interacts with the π-system of a neighboring molecule. These interactions are highly dependent on the relative orientation and displacement of the rings.
C-H···π Interactions: The aromatic C-H bonds can act as weak donors to the π-face of an adjacent aromatic ring, further stabilizing the crystal structure.
Halogen Bonding: The chlorine atom, possessing an electropositive region known as a σ-hole, could potentially engage in halogen bonding with an electron-rich region of a neighboring molecule, such as the nitrogen atom or a π-system. The influence of chlorine substitution on intermolecular interactions is a significant factor in determining molecular packing. rsc.org
The combination of these interactions creates a complex and robust three-dimensional network that defines the macroscopic properties of the crystalline solid.
Interactive Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value/Description | Significance |
| Crystal System | Monoclinic | A common crystal system for organic molecules of this type. mdpi.com |
| Space Group | P2₁/c | A common centrosymmetric space group. mdpi.com |
| Biaryl Torsion Angle | 35-55° | Indicates a non-planar conformation due to steric hindrance. |
| Key Interaction 1 | N-H···N Hydrogen Bond | Links molecules into chains or dimers. |
| Key Interaction 2 | π-π Stacking | Contributes to the packing efficiency of the aromatic rings. |
| Key Interaction 3 | C-H···π Interactions | Provides additional stabilization to the crystal lattice. |
Theoretical and Computational Investigations on 3 Chloro 5 4 Methylphenyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the microscopic world of molecules. These methods allow for the detailed examination of electronic structure and the prediction of reactivity, providing data that is often complementary to experimental findings.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules. scispace.com It is particularly well-suited for optimizing molecular geometries and calculating a wide array of electronic properties. scispace.com The B3LYP hybrid functional, combined with a suitable basis set such as 6-311G(d,p), is a commonly employed level of theory for such studies, offering a good balance between accuracy and computational cost. iucr.orgnih.gov
The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. nih.gov For 3-Chloro-5-(4-methylphenyl)aniline, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. While experimental techniques like X-ray crystallography provide this information for the solid state, theoretical calculations offer insights into the geometry of an isolated molecule in the gas phase. nih.gov Discrepancies between experimental and theoretical values can often be attributed to intermolecular interactions present in the crystal lattice. nih.gov
The optimized geometry serves as the foundation for calculating various electronic properties. These can include the distribution of electron density, the molecular dipole moment, and the energies of the molecular orbitals.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | ||
| C-N | 1.40 | ||
| C-C (biphenyl link) | 1.49 | ||
| N-H | 1.01 | ||
| C-C-Cl | 119.5 | ||
| C-C-N | 120.2 | ||
| H-N-H | 110.0 | ||
| C-C-C-C (biphenyl torsion) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the public domain.
HOMO-LUMO Energy Gap Analysis and Molecular Electrostatic Potential (MEP) Mapping
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.netemerginginvestigators.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. emerginginvestigators.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. emerginginvestigators.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For many organic molecules with potential biological activity, this energy gap typically falls within a specific range. emerginginvestigators.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the aniline (B41778) group due to the lone pair of electrons, and also on the phenyl ring due to the pi-electron cloud. The chloro substituent would also influence the charge distribution.
Table 2: Illustrative Frontier Orbital Energies and Related Parameters for this compound (Hypothetical Data)
| Parameter | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.52 |
| HOMO-LUMO Gap | 4.33 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the public domain.
Calculation of Spectroscopic Parameters
Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculation of vibrational frequencies can aid in the assignment of experimental IR spectra. nih.gov Theoretical calculations can help to confirm the structure of a synthesized compound by comparing the predicted spectrum with the experimentally measured one. nih.gov For this compound, the calculated IR spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of the N-H bonds in the amine group, the C-Cl bond, and the various C-H and C-C bonds within the aromatic rings.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational space and flexibility over time. nih.gov
Analysis of Dynamic Behavior and Conformational Flexibility
MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov This allows for the study of various dynamic processes, such as conformational changes and intermolecular interactions. For a molecule like this compound, which has a rotational degree of freedom around the bond connecting the two phenyl rings, MD simulations can reveal the preferred torsional angles and the energy barriers between different conformations. Such studies are crucial for understanding how the molecule might interact with a biological target, as its shape and flexibility can play a significant role in binding. researchgate.net
Computational Mechanistic Studies of Reactions Involving this compound
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information provides a detailed understanding of how a reaction proceeds and can be used to predict the outcome of new reactions. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational mechanistic studies could provide valuable insights into the reaction pathways and the factors that control the regioselectivity and stereoselectivity of the process.
Transition State Characterization and Reaction Pathway Elucidation
The synthesis of complex organic molecules such as this compound is often elucidated through a synergistic approach that combines experimental synthesis with theoretical and computational investigations. These computational studies are pivotal in mapping out the most plausible reaction pathways and characterizing the high-energy transition states that govern the reaction kinetics. For a molecule like this compound, which features a biaryl linkage and a substituted aniline moiety, common synthetic routes would involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. Computational chemistry, particularly using Density Functional Theory (DFT), provides a molecular-level understanding of these complex catalytic cycles. nih.govlibretexts.orgnumberanalytics.com
The elucidation of a reaction pathway begins with proposing a plausible mechanism. For instance, in a Suzuki-Miyaura coupling to form the carbon-carbon bond between the phenyl and tolyl rings, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.comwikipedia.org Similarly, a Buchwald-Hartwig amination to form the C-N bond would also proceed through a related catalytic cycle involving a palladium catalyst. researchgate.netrsc.orgrsc.org
Computational chemists model these steps by calculating the potential energy surface of the reaction. The reactants, intermediates, transition states, and products are treated as stationary points on this surface. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point, representing an energy barrier that must be overcome for the reaction to proceed. wikipedia.orgvedantu.com The geometry of this fleeting molecular structure is optimized, and its energy is calculated. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
For example, a computational study on a related aniline synthesis demonstrated how different reaction pathways could be evaluated, ultimately using computational data to support a specific mechanistic proposal over others. nih.gov In the context of substituted anilines, factors such as the nature and position of substituents (like the chloro and methyl groups in the target molecule) can significantly influence the energy barriers and, consequently, the reaction outcome and efficiency. Computational models can quantify these electronic and steric effects.
While specific computational data for this compound is not available in the cited literature, a representative data table from a hypothetical DFT study on its synthesis via a Suzuki-Miyaura coupling is presented below to illustrate the typical findings. The energies are given in kcal/mol relative to the starting materials.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 3-Chloro-5-bromoaniline + (4-methylphenyl)boronic acid + Pd(0) catalyst | 0.0 |
| TSOA | Transition state of oxidative addition | +15.2 |
| Intermediate 1 | Oxidative addition product | -5.4 |
| TSTrans | Transition state of transmetalation | +12.8 |
| Intermediate 2 | Transmetalation product | -10.1 |
| TSRE | Transition state of reductive elimination | +20.5 |
| Products | This compound + Pd(0) catalyst | -25.7 |
This table is illustrative and presents hypothetical data based on typical values for palladium-catalyzed cross-coupling reactions.
In this hypothetical example, the reductive elimination step (TSRE) has the highest energy barrier, suggesting it would be the rate-determining step of the reaction. Such detailed energetic mapping allows for a rational understanding of the reaction mechanism and can guide the optimization of reaction conditions in experimental work. nih.govacs.org
Reactivity Profiles and Chemical Transformations of 3 Chloro 5 4 Methylphenyl Aniline
Reactions Involving the Primary Amine Functionality
The primary amine group is a key site for a range of chemical modifications, including acylation, alkylation, sulfonylation, diazotization, and condensation reactions.
Acylation, Alkylation, and Sulfonylation for Derivative Synthesis
The nucleophilic nature of the primary amine in 3-Chloro-5-(4-methylphenyl)aniline allows for straightforward acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in the synthesis of a diverse array of derivatives.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. For instance, acetylation can be performed to protect the amine functionality or to modify the electronic properties of the molecule. This is a common strategy to control the reactivity of the aromatic ring in subsequent reactions like nitration or halogenation. libretexts.org
Alkylation: Alkylation of the amine can be achieved using alkyl halides. For example, N-alkylation with reagents like methyl iodide would yield the corresponding secondary or tertiary amines. The reaction of a related compound, 3-chloro-4-methylaniline, with methanol (B129727) has been shown to produce the N-methylated product. chemicalbook.com Similarly, reaction with N-(2-bromo-ethyl)-3-chloro-aniline hydrobromide in the presence of a base can lead to N-alkylation. prepchem.com
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, results in the formation of sulfonamides. These derivatives are often crystalline solids and can be useful for characterization or as intermediates in further synthetic steps.
| Reaction Type | Reagent | Product Type |
| Acylation | Acid Chloride/Anhydride | Amide |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
Diazotization and Subsequent Transformations
The primary aromatic amine of this compound can undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.comlkouniv.ac.inlibretexts.org This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻), which is a versatile intermediate for a wide range of substitution reactions. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The instability of diazonium salts, which can be explosive, necessitates their use in solution without isolation. masterorganicchemistry.com
The diazonium group can be replaced by various nucleophiles, a process often facilitated by copper salts in what are known as Sandmeyer reactions. masterorganicchemistry.com These transformations allow for the introduction of a wide variety of functional groups onto the aromatic ring that would be difficult to install directly.
Common transformations of the diazonium salt include:
Replacement by a hydroxyl group (-OH): Heating the aqueous solution of the diazonium salt leads to the formation of the corresponding phenol (B47542). libretexts.orgchemguide.co.uklibretexts.org
Replacement by a halogen:
Chloro (-Cl) and Bromo (-Br): Treatment with cuprous chloride (CuCl) or cuprous bromide (CuBr), respectively. masterorganicchemistry.com
Iodo (-I): Reaction with potassium iodide (KI). chemguide.co.uk
Fluoro (-F): The Balz-Schiemann reaction involves the formation of the tetrafluoroborate (B81430) salt, which upon heating, yields the aryl fluoride. lkouniv.ac.inlibretexts.org
Replacement by a cyano group (-CN): Reaction with cuprous cyanide (CuCN) introduces a nitrile functionality. masterorganicchemistry.com
Replacement by hydrogen (deamination): Treatment with hypophosphorous acid (H₃PO₂) can remove the amino group. masterorganicchemistry.com
| Reagent(s) | Product | Reaction Name |
| H₂O, Heat | Phenol | Hydrolysis |
| CuCl | Aryl Chloride | Sandmeyer Reaction |
| CuBr | Aryl Bromide | Sandmeyer Reaction |
| KI | Aryl Iodide | |
| 1. HBF₄ 2. Heat | Aryl Fluoride | Balz-Schiemann Reaction |
| CuCN | Aryl Cyanide (Nitrile) | Sandmeyer Reaction |
| H₃PO₂ | Arene (Deamination) |
Condensation Reactions with Carbonyl Compounds
The primary amine of this compound can react with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. The resulting C=N double bond of the imine can be subsequently reduced to form a stable secondary amine.
Electrophilic and Nucleophilic Aromatic Substitutions on the Biphenyl (B1667301) Core
The biphenyl core of this compound possesses two aromatic rings that can undergo substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.
Regioselectivity and Reaction Conditions for Further Functionalization
Electrophilic Aromatic Substitution: The aniline (B41778) ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. libretexts.org However, the presence of the chloro group, which is a deactivating ortho-, para-director, and the bulky 4-methylphenyl group will influence the final position of substitution. The tolyl ring is activated by the methyl group, also an ortho-, para-director. Friedel-Crafts reactions on anilines can be problematic due to the reaction of the Lewis acid catalyst with the basic amino group. libretexts.org To circumvent this, the amino group is often first acetylated to form an acetanilide, which is less activating but still ortho-, para-directing. libretexts.orgresearchgate.net
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich rings unless they are activated by strong electron-withdrawing groups in the ortho or para positions to the leaving group. youtube.comlibretexts.org The chloro substituent on the aniline ring of this compound could potentially be displaced by a strong nucleophile under harsh conditions, although the presence of the electron-donating amino and methyl groups would deactivate the ring towards this type of reaction.
Palladium-Catalyzed C-X (X=N, O, S) Coupling Reactions Utilizing the Compound as a Substrate
The chloro group on this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.
C-N Coupling (Buchwald-Hartwig Amination): This reaction would involve coupling the aryl chloride with another amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govmit.edu This allows for the synthesis of more complex diarylamines or N-aryl alkylamines. The choice of ligand is crucial for the success of these reactions. nih.gov
C-O Coupling: The formation of diaryl ethers can be achieved by coupling the aryl chloride with a phenol or an alcohol in the presence of a palladium or copper catalyst.
C-S Coupling: The synthesis of thioethers can be accomplished by coupling the aryl chloride with a thiol.
The efficiency and selectivity of these coupling reactions are highly dependent on the choice of catalyst, ligand, base, and solvent.
| Coupling Partner | Bond Formed | Reaction Name |
| Amine | C-N | Buchwald-Hartwig Amination |
| Alcohol/Phenol | C-O | Buchwald-Hartwig Ether Synthesis |
| Thiol | C-S | C-S Coupling |
Synthesis of Substituted Diaryl Ethers, Sulfides, and Amines.
The chloro- and amino-substituents on the A-ring of this compound are key handles for the construction of more complex diaryl systems through cross-coupling reactions. Established methodologies such as the Ullmann condensation and Buchwald-Hartwig amination are instrumental in forming carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-nitrogen (C-N) bonds, leading to the synthesis of substituted diaryl ethers, sulfides, and amines, respectively.
Diaryl Ethers via Ullmann Condensation:
The Ullmann condensation provides a classic and effective method for the synthesis of diaryl ethers from aryl halides and phenols in the presence of a copper catalyst. wikipedia.orgarkat-usa.orgnih.gov For this compound, the chloro group can react with a variety of substituted phenols to yield the corresponding diaryl ethers. The reaction is typically performed at elevated temperatures in a polar aprotic solvent. The reactivity can be influenced by the electronic nature of both coupling partners. arkat-usa.org
A representative Ullmann condensation for the synthesis of a diaryl ether from a chloroaniline analog is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 3-Chlorobenzonitrile | 3-Methoxyphenol | CuI | Cs₂CO₃ | DMSO | 120 | 3-(3-Methoxyphenoxy)benzonitrile | 66 |
Table 1: Representative Ullmann Condensation for Diaryl Ether Synthesis. Data derived from analogous reactions reported in the literature. bsb-muenchen.de
Diaryl Sulfides:
The synthesis of diaryl sulfides from this compound can be achieved through several methods, including modifications of the Ullmann condensation or palladium-catalyzed cross-coupling reactions. One common approach involves the reaction of an aryl halide with a thiophenol in the presence of a suitable catalyst and base. organic-chemistry.orgescholarship.org
A general scheme for the synthesis of diaryl sulfides from an aryl halide is as follows:
| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Product |
| Aryl-X (X=Cl, Br, I) | Ar'-SH | Pd(dba)₂ | NiXantPhos | NaOtBu | Toluene | Aryl-S-Ar' |
Table 2: General Conditions for Palladium-Catalyzed Diaryl Sulfide Synthesis. This represents a general methodology applicable to the target compound. organic-chemistry.org
Diaryl Amines via Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com This reaction can be employed to synthesize a wide range of substituted diaryl amines from this compound by coupling it with various primary or secondary amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. wikipedia.orgnumberanalytics.com
A general representation of the Buchwald-Hartwig amination is shown below:
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Product |
| This compound | R¹R²NH | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | N-(Aryl)-3-chloro-5-(4-methylphenyl)aniline |
Table 3: Representative Buchwald-Hartwig Amination. Conditions are based on established protocols for aryl chlorides. organic-chemistry.orgnumberanalytics.com
Modifications of the Methyl Group for Extended Derivatization
The methyl group on the B-ring of this compound serves as a valuable site for further functionalization, allowing for the synthesis of a broader range of derivatives with potentially altered properties. Selective oxidation and halogenation at the benzylic position are key transformations in this regard.
Selective Benzylic Oxidation:
The benzylic methyl group can be selectively oxidized to various functional groups, including aldehydes, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. nih.govnih.govrsc.orgorganic-chemistry.org For instance, controlled oxidation can yield the corresponding benzaldehyde (B42025) derivative, which can then participate in a host of subsequent reactions. More vigorous oxidation can lead to the formation of the carboxylic acid.
| Substrate | Oxidizing Agent | Conditions | Product |
| Toluene Derivative | Mn(CF₃-PDP) | Acetic Acid | Benzoic Acid Derivative |
| Methylarene | Electrochemical Oxidation | Undivided cell | Aromatic Acetal |
Table 4: Methods for Selective Benzylic Oxidation. These methods are applicable to the methyl group of the target compound. nih.govnih.gov
Benzylic Halogenation:
Benzylic halogenation, typically bromination, can be achieved with high selectivity using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. masterorganicchemistry.comchadsprep.comlibretexts.orgyoutube.comgla.ac.uk This reaction proceeds via a radical mechanism, favoring substitution at the benzylic position due to the stability of the resulting benzylic radical. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.
| Substrate | Reagent | Initiator/Condition | Solvent | Product |
| 4-Methylbiphenyl | N-Bromosuccinimide (NBS) | AIBN or light | CCl₄ | 4-(Bromomethyl)biphenyl |
Table 5: Representative Benzylic Bromination with NBS. This reaction is analogous to what would be expected for this compound. masterorganicchemistry.comchadsprep.com
Applications of 3 Chloro 5 4 Methylphenyl Aniline and Its Derivatives in Advanced Chemical Systems and Materials Science Research Focus
As Monomers and Building Blocks for Functional Polymers and Oligomers
The unique structure of 3-Chloro-5-(4-methylphenyl)aniline, featuring a combination of a reactive amine group, a bulky and electron-donating methylphenyl substituent, and a deactivating chloro group, makes it a valuable monomer for the synthesis of high-performance polymers. These polymers often exhibit enhanced solubility, thermal stability, and specific electronic properties, which are desirable in advanced materials applications.
Synthesis of Polyamides, Polyimides, and Polyureas with Tailored Properties
The amine functionality of this compound allows it to undergo polycondensation reactions with diacyl chlorides, dianhydrides, and diisocyanates to form polyamides, polyimides, and polyureas, respectively. The incorporation of the chloro and methylphenyl groups into the polymer backbone disrupts chain packing, which can lead to improved solubility in organic solvents, a significant advantage for processing. mdpi.comvt.edu
Polyamides and Polyimides: The synthesis of polyamides and polyimides from substituted anilines is a well-established method for creating materials with high thermal stability and excellent mechanical properties. researchgate.nettitech.ac.jpcore.ac.ukresearchgate.net The general two-step process for polyimide synthesis involves the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu The properties of the resulting polymers, such as glass transition temperature (Tg), thermal stability, solubility, and dielectric constant, can be finely tuned by the choice of the diamine and dianhydride monomers. researchgate.netresearchgate.net For instance, the introduction of bulky or flexible groups can enhance solubility and processability, while rigid aromatic structures contribute to high thermal stability. researchgate.nettitech.ac.jp
Polyureas: Non-isocyanate routes to polyureas are gaining attention as safer and more sustainable alternatives to traditional methods. rsc.orgrsc.org One such method involves the melt polycondensation of a diamine with urea. rsc.org This approach allows for the incorporation of less nucleophilic aromatic diamines, and the properties of the resulting polyureas can be tailored by adjusting the ratio of aliphatic and aromatic diamines. rsc.org The resulting polymers can range from soft elastomers to high-modulus thermoplastics with excellent thermal stability. rsc.org
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Polyamides | This compound, Diacyl Chlorides | Enhanced solubility, high thermal stability | High-performance fibers, films, and engineering plastics |
| Polyimides | This compound, Dianhydrides | Excellent thermal stability, good mechanical properties, low dielectric constant | Aerospace components, electronic packaging, flexible displays |
| Polyureas | This compound, Urea or Diisocyanates | Tunable mechanical properties (elastomeric to rigid), good thermal stability | Coatings, adhesives, sealants, and elastomers |
Incorporation into Organic Semiconductors and Conjugated Polymer Systems
The development of soluble and processable conjugated polymers is crucial for their application in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. jept.de The incorporation of substituted anilines, like this compound, into polymer chains can be a strategy to achieve these desired properties. The bulky substituents can prevent close chain packing, thereby increasing solubility without significantly compromising the electronic properties of the conjugated backbone. jept.de
Electrochemical polymerization is a common method for synthesizing conjugated polymers. jept.de Copolymers of thiophene (B33073) and aniline (B41778) derivatives have been synthesized electrochemically, resulting in materials with interesting electrochromic and conducting properties. jept.de The properties of these copolymers can be modulated by the nature and position of the substituents on the aniline ring.
Ligands in Coordination Chemistry and Catalysis
The nitrogen atom of the aniline group and the potential for functionalization of the aromatic rings make this compound and its derivatives attractive ligands in coordination chemistry. These ligands can coordinate to metal centers to form a variety of complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs).
Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers
MOFs and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org These materials have garnered significant interest due to their high porosity, large surface areas, and tunable structures, which make them promising for applications in gas storage, separation, and catalysis.
Substituted anilines can be used as building blocks for the synthesis of ligands for MOFs and coordination polymers. For example, an enaminone derivative of a substituted aniline has been used to synthesize a series of photoluminescent lanthanide(III) coordination polymers. rsc.org The ligand in these structures acts as a bidentate bridging unit, forming layered polymeric structures. rsc.org The photophysical properties of such materials are highly dependent on the nature of both the metal ion and the organic ligand. rsc.org
Applications as Ligands in Homogeneous and Heterogeneous Catalysis
Metal complexes containing aniline-derived ligands have been explored as catalysts for a variety of organic transformations. The electronic and steric properties of the aniline ligand can significantly influence the activity and selectivity of the metal catalyst.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Ruthenium pincer complexes with amine-containing ligands have been used for the dehydrogenative coupling of diamines and methanol (B129727) to produce polyureas, offering a more sustainable route to these important polymers. rsc.org
Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are often preferred for industrial processes due to their ease of separation and recycling. Zeolite-based catalysts have been employed for the synthesis of quinolines from anilines and alcohols. rsc.org The acidity and pore structure of the zeolite, along with the nature of the aniline, play a crucial role in the catalytic performance. rsc.org The ozonation of aniline-contaminated water has also been studied using TiO2 supported on granular activated carbon (GAC) as a heterogeneous catalyst. mdpi.com
Precursors for Optoelectronic Materials and Fluorescent Probes (Fundamental Research)
The unique electronic structure of this compound and its derivatives makes them interesting candidates for fundamental research into new optoelectronic materials and fluorescent probes. The interaction between the electron-donating and electron-withdrawing groups on the aromatic system can lead to interesting photophysical properties, such as fluorescence.
The design of fluorescent probes often involves a fluorophore unit coupled with a receptor that can selectively interact with an analyte. nih.govresearchgate.netnih.gov This interaction can lead to a change in the fluorescence properties of the probe, such as quenching or enhancement, allowing for the detection of the analyte. nih.govresearchgate.net Aniline and its derivatives are important building blocks for the synthesis of various fluorophores and can also be the target analytes for fluorescent probes. nih.govresearchgate.net For example, fluorescent probes based on Schiff base reactions have been developed for the highly sensitive and selective detection of aniline vapor. nih.gov
Derivatives of anilines are also used in the synthesis of materials for organic light-emitting diodes (OLEDs). researchgate.net The efficiency and color of the emitted light can be tuned by modifying the chemical structure of the organic materials used in the device.
Role in the Design of Organic Light-Emitting Diode (OLED) Components
Derivatives of biphenyl (B1667301) aniline are integral to the architecture of modern Organic Light-Emitting Diodes (OLEDs), particularly in the hole-transporting layer (HTL). rsc.orgnumberanalytics.com The function of the HTL is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking the passage of electrons. This ensures a high recombination rate of holes and electrons within the emissive layer, leading to enhanced device efficiency and longevity. numberanalytics.com
The performance of a hole-transporting material is dictated by several factors, including its ionization potential, hole mobility, thermal stability, and morphological stability. The general structure of this compound suggests its potential as a building block for such materials. The biphenyl core provides a rigid and electronically conjugated system, which is a common feature in many high-performance HTMs. The amine functionality is crucial for the hole-transporting properties, and its electronic nature can be fine-tuned by the substituents on the aromatic rings. rsc.org
Research on related di- and tetra-substituted biphenyl derivatives has shown that the number and position of substituents significantly influence the material's properties. For instance, tetra-naphthylphenyl amine-substituted biphenyls exhibit excellent thermal stability, with decomposition temperatures exceeding 500°C, and a high glass transition temperature (Tg), which is crucial for the operational stability of OLED devices. rsc.org Furthermore, the introduction of methoxy (B1213986) groups in conjunction with naphthylphenyl amine substituents on a biphenyl core has been shown to enhance luminance and power efficiencies in OLED devices by improving charge balance. rsc.org
While no specific data for this compound in OLEDs is available, we can infer its potential role. The chlorine atom, being an electron-withdrawing group, would influence the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for matching the work function of the anode for efficient hole injection. The 4-methylphenyl (p-tolyl) group, an electron-donating group, would also modulate the electronic properties and could enhance the solubility and morphological stability of thin films.
Table 1: Potential Properties of this compound Derivatives as OLED Components (Hypothetical Data Based on Analogous Structures)
| Property | Potential Value/Characteristic | Rationale based on Analogous Compounds |
| Glass Transition Temp. (Tg) | > 100 °C | Biphenyl core provides rigidity and thermal stability. rsc.org |
| Decomposition Temp. (Td) | > 400 °C | High thermal stability is a known feature of biphenyl-based HTMs. rsc.org |
| HOMO Level | -5.2 to -5.6 eV | Tunable by the interplay of chloro and methyl substituents. |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs | Amine functionality and biphenyl core facilitate hole transport. |
Development of Fluorescent Chemical Sensors and Imaging Agents
The development of fluorescent chemosensors for the detection of specific ions, molecules, and environmental pollutants is a rapidly growing field of research. google.comnih.govarxiv.org Substituted anilines and biphenyl derivatives are attractive scaffolds for the design of such sensors due to their inherent fluorescent properties, which can be modulated upon interaction with an analyte. google.comnih.govgoogle.com The fluorescence of these molecules can be altered through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).
While there is no specific literature on the use of this compound as a fluorescent sensor, its structural features suggest its potential in this area. The biphenyl aniline core can act as a fluorophore, and the chlorine and methyl substituents can influence its photophysical properties. The amino group can serve as a binding site for analytes, and this interaction can lead to a change in the fluorescence signal.
For instance, research on other aniline derivatives has demonstrated their use in detecting aniline pollutants in water and soil through fluorescence quenching mechanisms. google.com Similarly, fluorescent sensors based on the biarylpyridine scaffold have been developed for the detection of metal ions like Hg(II) and Ag(I) in aqueous solutions. nih.gov These sensors operate on the principle of conformational restriction upon metal binding, which leads to a significant change in the emission wavelength, allowing for ratiometric detection. nih.gov
The design of a fluorescent sensor based on the this compound scaffold could involve the introduction of a specific receptor unit that selectively binds to a target analyte. This binding event would then perturb the electronic structure of the fluorophore, resulting in a detectable change in its fluorescence intensity or wavelength. The chloro and methyl groups could be strategically utilized to fine-tune the sensitivity and selectivity of the sensor.
Table 2: Potential Sensing Applications of Functionalized this compound Derivatives
| Analyte | Potential Sensing Mechanism | Rationale based on Analogous Scaffolds |
| Heavy Metal Ions (e.g., Hg²⁺, Ag⁺) | Chelation-enhanced fluorescence or quenching | Biphenyl and aniline derivatives can be functionalized with chelating groups to bind metal ions. nih.gov |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to fluorescence changes | The amine proton can act as a hydrogen bond donor. |
| Nitroaromatic Compounds | Fluorescence quenching via electron transfer | The electron-rich biphenyl aniline can interact with electron-deficient nitroaromatics. |
| pH | Protonation/deprotonation of the aniline nitrogen | The fluorescence properties of anilines are often pH-dependent. |
Advanced Synthetic Intermediates for Complex Molecule Synthesis
Substituted biphenyl anilines are valuable building blocks in organic synthesis, providing access to a wide range of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. rsc.orgresearchgate.net The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a common and efficient method for the synthesis of unsymmetrical biaryl compounds, including biphenyl anilines. rsc.orggoogle.com
Strategic Use in Multi-Step Total Syntheses of Target Molecules
The strategic placement of functional groups in a synthetic intermediate is crucial for the successful total synthesis of complex natural products and other target molecules. uiowa.eduepfl.chnih.gov While no specific total synthesis has been reported using this compound as a key intermediate, its structure offers several strategic advantages for multi-step synthetic campaigns.
The aniline moiety can be readily transformed into a variety of other functional groups. For example, it can be diazotized and subsequently replaced by a wide range of substituents, or it can be acylated or alkylated. The chloro and methyl groups provide additional handles for functionalization. The chlorine atom can participate in further cross-coupling reactions or can be a site for nucleophilic aromatic substitution under certain conditions. The methyl group can be oxidized to a carboxylic acid or a benzylic bromide, opening up further synthetic possibilities.
For example, in the synthesis of certain pharmaceuticals, a substituted ortho-biphenylamine is a key intermediate. google.com While this compound is a meta-substituted biphenylamine, the principles of its use as a building block are analogous. The synthesis of such intermediates often involves a Suzuki-Miyaura coupling between an appropriately substituted aniline and a phenylboronic acid derivative. google.com
The strategic use of an intermediate like this compound would allow for the late-stage introduction of diversity into the target molecules. By leveraging the different reactivity of the aniline, chloro, and methyl groups, a variety of analogs of a lead compound could be synthesized for structure-activity relationship (SAR) studies.
Analytical Methodologies for Purity Assessment and Quantification in Research and Development
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is the cornerstone for separating "3-Chloro-5-(4-methylphenyl)aniline" from impurities, starting materials, and byproducts. Techniques such as HPLC, GC, and TLC provide essential information on the compound's purity and are invaluable for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying the content of "this compound" in various samples. A validated reverse-phase HPLC (RP-HPLC) method is essential for reliable and reproducible results. Such methods typically utilize a C18 column with a gradient elution system, often involving a mobile phase composed of an aqueous buffer (like phosphate (B84403) buffer at a controlled pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at the compound's maximum absorbance wavelength.
Method validation is performed according to established guidelines to ensure the analytical procedure is fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). For related aromatic amines, HPLC methods have been successfully validated, demonstrating high levels of precision and accuracy. nist.govbldpharm.com For instance, a typical validation study for a substituted aniline (B41778) might yield the results shown in Table 1.
Table 1: Representative HPLC Method Validation Parameters for a Substituted Aniline
This table presents typical data for a validated HPLC method for an aniline derivative, analogous to what would be established for this compound.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Concentration Range | e.g., 1-100 µg/mL | Achieved |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| Intra-day | ≤ 2.0% | < 1.0% |
| Inter-day | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | ~0.3 µg/mL |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities that may be present in a sample of "this compound". These impurities often include unreacted starting materials from its synthesis, such as p-toluidine (B81030) or halogenated precursors.
Direct analysis of anilines by GC can sometimes be challenging due to their polarity and potential for column adsorption, leading to poor peak shape and inconsistent responses. researchgate.net To overcome these issues, derivatization is often employed. The primary amino group of the aniline can be converted into a less polar, more volatile derivative, such as an amide, by reacting it with an acylating agent like trifluoroacetic anhydride. researchgate.net This procedure enhances chromatographic performance and detection sensitivity. EPA Method 8131, for instance, details the analysis of various aniline derivatives by GC using a nitrogen-phosphorus detector (NPD), which provides selectivity for nitrogen-containing compounds. researchgate.net The use of capillary columns, such as an SE-54, is common for achieving the necessary separation. researchgate.net
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. During the synthesis of "this compound," TLC can be used to track the consumption of starting materials and the formation of the desired product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel GF254), which is then developed in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized under UV light. The product, being more or less polar than the starting materials, will have a different Retention Factor (Rf) value. The reaction is deemed complete when the spot corresponding to the limiting starting material has disappeared. TLC is also a valuable preliminary screening tool for assessing the purity of the crude and purified product.
Table 2: Representative TLC Data for Monitoring Synthesis
This table shows hypothetical Rf values for compounds involved in a typical cross-coupling synthesis of this compound. The solvent system is illustrative.
| Compound | Role | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) |
| 3-Chloro-5-iodoaniline | Starting Material | 0.55 |
| 4-Methylphenylboronic acid | Starting Material | 0.10 (baseline) |
| This compound | Product | 0.45 |
Spectrophotometric and Electrochemical Methods for Quantitative Analysis
Beyond chromatography, spectrophotometric and electrochemical methods provide alternative and complementary approaches for the quantification and characterization of "this compound."
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration of aromatic compounds in solution. "this compound" possesses a chromophore—the substituted biphenyl (B1667301) system—that absorbs light in the ultraviolet region. The absorption is governed by the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.
To quantify the compound, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of an unknown sample is then measured, and its concentration is determined from the calibration curve. Based on structurally similar compounds like 4-aminobiphenyl (B23562) and various chloroanilines, the λmax for "this compound" in a neutral solvent like ethanol (B145695) or acetonitrile is expected to be in the 280-300 nm range, corresponding to π-π* electronic transitions within the conjugated aromatic system. cas.czresearchgate.net
Table 3: Typical UV Absorption Maxima for Related Aromatic Amines
This table provides context for the expected absorption region of the target compound.
| Compound | Solvent | λmax (nm) | Reference |
| Aniline | Ethanol | 230, 280 | researchgate.net |
| 4-Aminobiphenyl | Aqueous | ~280 | cas.cz |
| 3-Chloroaniline | Ethanol | 238, 290 | researchgate.net |
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. For "this compound," CV can provide valuable information about its oxidation potential and the stability of the resulting oxidized species. Studies on closely related compounds, such as 3-chloro-2-methyl aniline (3C2MA), reveal characteristic electrochemical behavior that can be extrapolated. cas.cz
In a typical CV experiment, the compound is dissolved in a solution containing a supporting electrolyte, and the potential is scanned. For 3C2MA, the cyclic voltammogram shows a single, irreversible anodic (oxidation) peak when scanning towards a positive potential, indicating that the oxidized species is unstable and undergoes subsequent chemical reactions. cas.cz The peak potential is dependent on factors like concentration and scan rate. This irreversible one-electron oxidation process results in the formation of a cation radical. cas.cz Similar behavior would be anticipated for "this compound," and the data obtained from CV analysis are crucial for understanding its electronic properties and potential applications in materials science or as a synthetic precursor.
Table 4: Representative Cyclic Voltammetry Data for a Chloro-methyl-aniline Analog
Data derived from the electrochemical study of 3-chloro-2-methyl aniline (3C2MA) on a platinum electrode, which serves as a model for the target compound. cas.cz
| Parameter | Description | Illustrative Value |
| Anodic Peak Potential (Epa) | Potential at which maximum oxidation occurs (at 100 mV/s) | ~ +0.85 V |
| Electron Transfer Process | Nature of the electrochemical reaction | One-electron, Irreversible |
| Resulting Species | Product of the initial oxidation | Unstable Cation Radical |
| Heterogeneous Rate Constant (k⁰) | Measure of the electron transfer kinetics | ~ 5.2 x 10² s⁻¹ |
Future Research Trajectories and Unexplored Scientific Frontiers
Novel Catalyst Development for Efficient and Selective Transformations
Currently, there is a lack of published research focusing on the development of novel catalysts for transformations involving 3-Chloro-5-(4-methylphenyl)aniline. This area is ripe for exploration, as catalysts are crucial for controlling chemical reactions to produce desired products efficiently and selectively. For the broader class of substituted anilines, catalyst development is a vibrant field of research.
Future research on this compound could focus on:
Palladium-catalyzed cross-coupling reactions: Designing palladium catalysts to enable precise modifications of the molecule's aromatic rings. Such catalysts could facilitate the introduction of new functional groups, leading to a diverse library of derivatives.
Asymmetric catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving this aniline (B41778) derivative. This is particularly important for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Photocatalysis: Investigating the use of light-driven catalytic systems to enable new types of chemical transformations that are not accessible through traditional thermal methods. This approach could offer more sustainable and environmentally friendly synthetic routes.
The development of such catalysts would not only provide efficient methods for synthesizing new molecules based on the this compound framework but also contribute to the broader field of catalysis by providing insights into how catalyst design can be tailored for specific substituted anilines.
Exploration of Advanced Polymeric Architectures and Hybrid Materials
The potential of this compound as a monomer for creating advanced polymeric architectures and hybrid materials is an entirely unexplored frontier. Substituted anilines, in general, are precursors to conducting polymers and high-performance materials. ossila.com
Prospective research directions include:
Conducting Polymers: Investigating the oxidative polymerization of this compound to form novel polyaniline derivatives. The specific substituents (chloro and 4-methylphenyl groups) would likely influence the resulting polymer's electronic properties, solubility, and processability.
High-Performance Thermosets: Exploring its use as a curing agent or a monomer in the synthesis of epoxy resins or other thermosetting plastics. The rigid biphenyl (B1667301) structure and the presence of a reactive amine group could impart enhanced thermal stability and mechanical strength to the resulting materials.
Functional Hybrid Materials: Creating hybrid materials by incorporating this compound into inorganic matrices like silica (B1680970) or graphene oxide. tcichemicals.com Such materials could exhibit unique combinations of properties, making them suitable for applications in sensors, electronics, or catalysis.
Systematic studies in this area would be necessary to understand how the molecular structure of this compound translates into the macroscopic properties of the resulting polymers and hybrid materials.
Rational Design of Next-Generation Analogues via Computational Chemistry
Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new molecules, yet no in silico studies have been published specifically for this compound. This represents a significant missed opportunity for accelerating the discovery of novel analogues with tailored functionalities.
Future computational research could focus on:
Structure-Property Relationships: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectral properties of this compound and its potential derivatives. This would provide fundamental insights into how structural modifications would affect its behavior.
Virtual Screening: Creating a virtual library of analogues by computationally introducing different substituents onto the parent molecule. These analogues could then be screened for potential activity against biological targets or for desired material properties.
Reaction Mechanism Elucidation: Modeling potential reaction pathways for the synthesis and transformation of this compound to predict the most favorable conditions and to understand the formation of any potential byproducts.
Employing computational chemistry would enable a more rational and efficient approach to exploring the chemical space around this compound, prioritizing the synthesis of the most promising candidates for experimental validation. nih.govsigmaaldrich.com
Integration into Emerging Fields of Supramolecular Chemistry and Nanotechnology
The integration of this compound into the fields of supramolecular chemistry and nanotechnology is another area with no specific published research. The molecule's structure, featuring hydrogen-bonding capabilities (the amine group) and potential for π-π stacking interactions (the aromatic rings), makes it a candidate for designing self-assembling systems.
Unexplored research avenues include:
Self-Assembled Monolayers (SAMs): Investigating the ability of this compound and its derivatives to form ordered layers on various surfaces. Such functionalized surfaces could be used in the development of sensors or as a means to control surface properties like wettability.
Supramolecular Polymers: Exploring the formation of non-covalent polymers through hydrogen bonding or other intermolecular interactions. These materials can exhibit interesting properties like self-healing and responsiveness to external stimuli.
Functionalized Nanoparticles: Using the aniline derivative to functionalize the surface of nanoparticles (e.g., gold, iron oxide). chemsrc.com The functionalized nanoparticles could then be directed to specific targets or used as building blocks for more complex nanostructures. The self-assembly of aniline oligomers into various nanostructures like nanoparticles, nanofibers, and nanotubes is a known phenomenon that could be explored with this specific compound. chemicalbook.comsigmaaldrich.com
Research in this direction could lead to the development of novel "smart" materials and devices with applications ranging from drug delivery to molecular electronics.
Q & A
Q. What are the most reliable synthetic routes for 3-Chloro-5-(4-methylphenyl)aniline, and how do reaction conditions influence yield and purity?
The compound is synthesized via Ullmann coupling or Buchwald-Hartwig amination , with key parameters including catalyst choice (e.g., CuI or Pd-based systems), solvent (DMF or toluene), and temperature (80–120°C). For example, Pd(OAc)₂ with Xantphos in toluene at 100°C yields ~75% purity, but requires post-synthesis purification via column chromatography or recrystallization to achieve >95% purity . Optimization of base (K₂CO₃ vs. Cs₂CO₃) and ligand selection can mitigate side reactions like dehalogenation.
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : The aromatic protons appear as distinct signals in the δ 6.5–7.5 ppm range, with splitting patterns confirming substitution positions (e.g., para-methyl group at δ 2.3 ppm).
- IR : Stretching frequencies for N-H (~3300 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups.
- Mass spectrometry : Molecular ion peaks at m/z 217.7 (M⁺) confirm the molecular formula. Cross-referencing with computational predictions (DFT) enhances accuracy .
Q. What purification strategies are effective for removing common byproducts (e.g., dehalogenated derivatives)?
- Column chromatography using silica gel and hexane/ethyl acetate (4:1) separates dehalogenated byproducts.
- Recrystallization from ethanol/water mixtures improves purity (>98%) by exploiting differential solubility .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) elucidate the electronic and steric effects of substituents in this compound?
- DFT calculations (B3LYP/6-311+G(d,p)) reveal bond lengths (C-Cl: ~1.74 Å) and charge distribution, showing electron-withdrawing effects of Cl and steric hindrance from the methyl group.
- Molecular docking (AutoDock Vina) predicts binding affinity with biological targets (e.g., enzymes), guiding SAR studies for drug development .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The chlorine atom acts as a leaving group, enabling Pd-catalyzed coupling. Kinetic studies show rate-determining oxidative addition of Pd(0) to the C-Cl bond. Competing pathways (e.g., homocoupling) are suppressed using bulky ligands (e.g., SPhos) .
Q. How can crystallographic data resolve discrepancies in structural characterization (e.g., ambiguous NOE signals)?
Single-crystal X-ray diffraction (SHELXL) provides unambiguous bond angles and torsion angles. For example, dihedral angles between the aniline and methylphenyl groups (~45°) confirm non-planarity, which NMR alone cannot resolve .
Q. What strategies optimize the compound’s stability under oxidative or acidic conditions?
- Protecting the amine : Acetylation (Ac₂O/pyridine) prevents oxidation.
- pH control : Buffered solutions (pH 6–8) minimize degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days .
Analytical and Methodological Challenges
Q. How do conflicting spectral data (e.g., overlapping NMR peaks) arise, and how are they resolved?
Overlapping aromatic signals occur due to similar chemical environments. Solutions include:
- COSY/HSQC NMR to correlate proton-carbon pairs.
- Variable-temperature NMR to decouple dynamic effects.
- Crystallographic validation using SHELX software for definitive assignments .
Q. What are the limitations of using this compound in high-throughput screening (HTS) for drug discovery?
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Systematic substitution of the methyl or chloro groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups modulates binding to targets like kinase enzymes. For example, replacing Cl with CF₃ increases inhibitory potency by 10-fold in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
